molecular formula C18H14 B8641276 Diphenyl Fulvene

Diphenyl Fulvene

Cat. No. B8641276
M. Wt: 230.3 g/mol
InChI Key: XVKBVPBNHWUILZ-UHFFFAOYSA-N
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Patent
US04246167

Procedure details

About equal molar amounts of benzophenone and cyclopentadiene are reacted in an ethanol/sodium ethoxide solution according to the method suggested by Kice, JACS 80, 3796 (1958). The dark red crystals obtained are recrystallized from ethanol and dried under vacuum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol sodium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:15]1[CH2:19]C=[CH:17][CH:16]=1.[CH2:20](O)C.[O-]CC.[Na+]>>[C:11]1([C:12]2[CH:13]=[CH:14][C:9](=[CH2:20])[C:1]=2[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH:10]=[CH:17][CH:16]=[CH:15][CH:19]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1
Name
ethanol sodium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.[O-]CC.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dark red crystals obtained
CUSTOM
Type
CUSTOM
Details
are recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=C(C(C=C1)=C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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